molecular formula C13H11N3O2S B12632123 1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid

Cat. No.: B12632123
M. Wt: 273.31 g/mol
InChI Key: XIRXGBPKBPNBMM-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiophene and triazole

Preparation Methods

The synthesis of 1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is advantageous due to its efficiency and the high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide or halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of benzothiophene and triazole rings, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(1-benzothiophen-3-ylmethyl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S/c1-8-12(13(17)18)14-15-16(8)6-9-7-19-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3,(H,17,18)

InChI Key

XIRXGBPKBPNBMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CSC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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